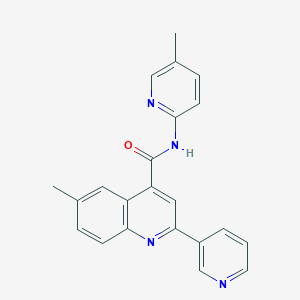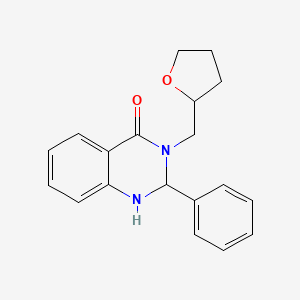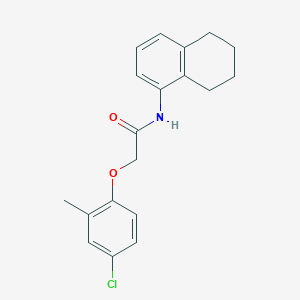
6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as MMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMQ is a member of the quinolinecarboxamide family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins and cytokines, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of viral replication. 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its versatility. 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, the synthesis method of 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is relatively simple and cost-effective, which makes it a viable option for large-scale production.
One of the main limitations of using 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity. While 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have some limitations in terms of its bioavailability, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. Another area of research is the investigation of the long-term effects of 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide on human health, particularly in terms of its potential toxicity. Additionally, future research could focus on the development of new formulations of 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide that improve its bioavailability and efficacy in certain applications. Finally, further research could explore the potential applications of 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been shown to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. Additionally, 6-methyl-N-(5-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-viral properties, and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
6-methyl-N-(5-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-5-7-19-17(10-14)18(11-20(25-19)16-4-3-9-23-13-16)22(27)26-21-8-6-15(2)12-24-21/h3-13H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHLZOZICYZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4752795.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752800.png)
![N-{4-[(2-{[(4-methoxyphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4752811.png)
![methyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4752813.png)

![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4752834.png)
![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)

![7-(2-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4752854.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4752862.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752864.png)
![N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4752870.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B4752878.png)